2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
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Overview
Description
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reductions and trifluoromethanesulfonic anhydride for introducing the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for key transformations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrol ring can be oxidized to form pyrrol-2,5-dione derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the pyrrol ring can yield pyrrol-2,5-dione derivatives, while reduction of the benzothiazole moiety can yield dihydrobenzothiazole derivatives.
Scientific Research Applications
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar in structure but lacks the trifluoromethoxy-benzothiazole moiety.
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid: Contains the tetrahydropyran ring but has a pyrazole and boronic acid group instead of the pyrrol and benzothiazole moieties.
Uniqueness
The uniqueness of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide lies in its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethoxy-benzothiazole moiety, in particular, enhances its potential as a bioactive molecule with diverse applications.
Properties
Molecular Formula |
C19H18F3N3O3S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)28-13-3-4-14-15(11-13)29-17(23-14)24-16(26)12-18(5-9-27-10-6-18)25-7-1-2-8-25/h1-4,7-8,11H,5-6,9-10,12H2,(H,23,24,26) |
InChI Key |
BISBMIZZASYVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N4C=CC=C4 |
Origin of Product |
United States |
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